molecular formula C11H9ClN2O B13612216 2-(5-Chloro-1H-indol-2-yl)-4,5-dihydrooxazole

2-(5-Chloro-1H-indol-2-yl)-4,5-dihydrooxazole

Cat. No.: B13612216
M. Wt: 220.65 g/mol
InChI Key: UUVSYEVMQUOQCC-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-indol-2-yl)-4,5-dihydrooxazole is an organic compound that features both an indole and an oxazole ring. The presence of a chlorine atom on the indole ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1H-indol-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloroindole-2-carboxylic acid with an appropriate oxazole precursor under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1H-indol-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(5-Chloro-1H-indol-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1H-indol-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-1H-indol-2-yl)methanol
  • 2-(5-Chloro-1H-indol-2-yl)methylamine
  • 2-(5-Chloro-1H-indol-2-yl)sulfonylpiperazine

Uniqueness

2-(5-Chloro-1H-indol-2-yl)-4,5-dihydrooxazole is unique due to the presence of both indole and oxazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-(5-chloro-1H-indol-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C11H9ClN2O/c12-8-1-2-9-7(5-8)6-10(14-9)11-13-3-4-15-11/h1-2,5-6,14H,3-4H2

InChI Key

UUVSYEVMQUOQCC-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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